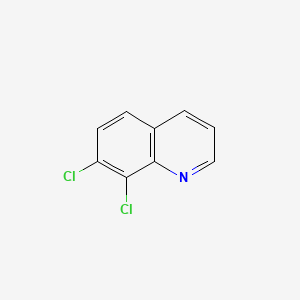

7,8-Dichloroquinoline

説明

Significance of Halogenated Quinoline (B57606) Scaffolds in Medicinal Chemistry

The quinoline nucleus, a fused system of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in drug discovery. evitachem.com Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory effects. evitachem.comresearchgate.net The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's biological activity, solubility, and pharmacokinetic profile. evitachem.comsemanticscholar.org

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and widely used strategy in medicinal chemistry to enhance the therapeutic potential of a scaffold. semanticscholar.org The presence of halogens like chlorine can significantly influence a molecule's properties. For instance, halogenation can increase lipophilicity, which may improve a compound's ability to cross biological membranes, such as the blood-brain barrier. semanticscholar.org This modification can also alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets like enzymes or receptors. massey.ac.nz The position of the halogen on the quinoline ring is critical and can drastically affect the compound's biological activity. evitachem.comsemanticscholar.org Researchers have discovered that select halogenated quinolines (HQs) are capable of eradicating drug-resistant bacterial pathogens and their biofilms, highlighting their potential in developing next-generation antibacterial treatments. tandfonline.comsmolecule.com

Overview of 7,8-Dichloroquinoline as a Core Structure for Chemical Derivatization

This compound is a specific isomer within the family of halogenated quinolines. While many research efforts have focused on other isomers like 4,7-dichloroquinoline (B193633), which is a key precursor to the antimalarial drug chloroquine, this compound also serves as a valuable building block in synthetic and medicinal chemistry. durham.ac.ukchemicalbook.comnih.gov Its structure, featuring two chlorine atoms on the benzene portion of the quinoline ring, provides a distinct pattern of reactivity and substitution possibilities.

The primary role of this compound in research is as a core structure for chemical derivatization. The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. evitachem.com This chemical reactivity enables chemists to create libraries of new compounds with diverse structures and to explore their potential biological activities.

A key example that underscores the utility of the this compound scaffold is the synthesis and study of its derivatives. Notably, 4-Amino-7,8-dichloroquinoline has been investigated for its potential antimalarial properties. smolecule.com The presence of the amino group at the 4-position provides a handle for further chemical modifications, allowing for the creation of a wide array of new molecules. This demonstrates that the this compound framework is a viable starting point for the rational design of new potential therapeutic agents. The synthesis of such derivatives often involves reacting the dichloroquinoline core with different amines or other nucleophiles to generate novel molecular structures. evitachem.comsemanticscholar.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₅Cl₂N |

| IUPAC Name | This compound |

| CAS Number | 703-49-1 |

| Molecular Weight | 198.05 g/mol |

| Appearance | Solid (typical for quinolines) |

| Reactivity | The chlorine atoms are subject to nucleophilic substitution. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNIWGUGRICGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601697 | |

| Record name | 7,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-49-1 | |

| Record name | 7,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7,8 Dichloroquinoline and Its Functionalized Derivatives

Direct Synthetic Routes to 7,8-Dichloroquinoline

The synthesis of the this compound scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of precursor availability and reaction conditions. These methods primarily involve the construction of the quinoline (B57606) ring system with the desired chlorine substitution pattern already in place or introduced at a later stage.

Gould–Jacobs Reaction Based Approaches

The Gould-Jacobs reaction is a versatile and widely employed method for the synthesis of 4-hydroxyquinolines, which can then be converted to the corresponding 4-chloroquinolines and subsequently dehalogenated if necessary. The reaction typically involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. wikipedia.org

A key example of this approach is the synthesis of 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. This synthesis starts with the reaction of 2,3-dichloroaniline (B127971) with diethyl ethoxymethylenemalonate (EMME). The resulting anilino-methylenemalonate intermediate undergoes thermal cyclization to yield the desired 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. researchgate.net This intermediate is pivotal as the 4-hydroxy group can be subsequently replaced by a chlorine atom, and the carboxylic acid group at the 3-position can be removed via decarboxylation to afford this compound.

The general steps of the Gould-Jacobs reaction are:

Condensation of an aniline with an alkoxy methylenemalonic ester to form an anilidomethylenemalonic ester.

Thermal cyclization of the intermediate to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org

Saponification of the ester to a carboxylic acid.

Decarboxylation of the carboxylic acid to yield the 4-hydroxyquinoline. wikipedia.org

| Starting Material | Reagent | Product | Reference |

| 2,3-Dichloroaniline | Diethyl ethoxymethylenemalonate (EMME) | 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid | researchgate.net |

Chlorination Strategies for Quinoline Precursors

Direct chlorination of the quinoline nucleus can be a challenging process due to the deactivating effect of the nitrogen atom, which can lead to a mixture of products. However, under specific conditions, regioselective chlorination can be achieved. The orientation of the incoming chloro group is influenced by the reaction conditions and the substituents already present on the quinoline ring.

For instance, the chlorination of quinoline in concentrated sulfuric acid in the presence of silver sulfate (B86663) and dry chlorine gas has been shown to yield a mixture of monochloro and dichloroquinolines. This method has been reported to produce 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org While this specific method does not yield the 7,8-dichloro isomer, it highlights the principle of direct chlorination under acidic conditions where the reaction proceeds via an electrophilic attack on the protonated quinoline.

A more targeted approach involves the chlorination of a substituted quinoline precursor. For example, the chlorination of 8-hydroxyquinoline (B1678124) in chloroform (B151607) with an excess of chlorine in the presence of iodine as a catalyst has been used to synthesize 5,7-dichloro-8-hydroxyquinoline. google.com This demonstrates that a pre-existing substituent can direct the position of chlorination. A similar strategy could potentially be adapted to achieve 7,8-dichlorination by starting with an appropriately substituted quinoline.

| Precursor | Chlorinating Agent | Catalyst/Solvent | Product(s) | Reference |

| Quinoline | Cl2 | Ag2SO4 / H2SO4 | 5-Chloroquinoline, 8-Chloroquinoline, 5,8-Dichloroquinoline | pjsir.org |

| 8-Hydroxyquinoline | Cl2 | I2 / Chloroform | 5,7-Dichloro-8-hydroxyquinoline | google.com |

Decarboxylation and Chlorination Sequences

The synthesis of chlorinated quinolines can also be achieved through a sequence of reactions involving decarboxylation and chlorination. This multi-step process often starts with a quinoline carboxylic acid, which is then decarboxylated to remove the carboxyl group, followed by chlorination to introduce the desired chloro substituents.

The decarboxylation of quinoline-4-carboxylic acids is a known transformation and can be a key step in the synthesis of various quinoline derivatives. researchgate.net The removal of the carboxylic acid group, often located at the 2- or 4-position, simplifies the quinoline scaffold before or after the introduction of other functional groups.

A patented process for the preparation of chlorinated quinolines involves the cyclization of a 3-(chloroanilino)propionic acid using polyphosphoric acid to form a chloro-4-oxo-1,2,3,4-tetrahydroquinoline. This intermediate is then chlorinated with phosphorus oxychloride to yield a dichloroquinoline. google.com While this specific patent describes the synthesis of 4,7- and 4,8-dichloroquinolines, the principle of a cyclization-chlorination sequence is a viable strategy for accessing various dichloroquinoline isomers, potentially including this compound, by starting with the appropriate chloroaniline.

| Precursor | Key Transformation(s) | Product | Reference |

| 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid | Decarboxylation, Chlorination | 4,7,8-Trichloroquinoline (hypothetical) | researchgate.net |

| 3-(Chloroanilino)propionic acid | Cyclization, Chlorination | Dichloroquinolines (e.g., 4,7-dichloroquinoline) | google.com |

Regioselective Synthesis via Ring Closure Reactions

Regioselective synthesis provides a powerful tool for the unambiguous construction of specifically substituted quinolines, including the 7,8-dichloro derivative. These methods involve the cyclization of acyclic precursors where the substitution pattern is pre-determined.

One such example is the regioselective synthesis of 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones. This is achieved through the reaction of 4-hydroxy-2(1H)-quinolinones with 3,4,5,6-tetrachloro-1,2-benzoquinone. researchgate.net Although the final product is a more complex fused system, the core structure is a this compound, demonstrating a regioselective ring formation that establishes the desired chlorine substitution pattern.

Various named reactions are available for the synthesis of the quinoline ring, such as the Combes, Conrad-Limpach, and Friedländer syntheses. nih.gov By selecting the appropriately substituted aniline and β-dicarbonyl compound or o-aminobenzaldehyde/ketone, these classical methods can be adapted for the regioselective synthesis of this compound. For instance, the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group, could potentially be used with a 2-amino-3,4-dichlorobenzaldehyde to directly construct the this compound ring.

| Reaction Type | Precursors | Product Core | Reference |

| Reaction with tetrachlorobenzoquinone | 4-Hydroxy-2(1H)-quinolinones and 3,4,5,6-tetrachloro-1,2-benzoquinone | 7,8-Dichlorobenzofuro[3,2-c]quinoline | researchgate.net |

| Friedländer Synthesis (Hypothetical) | 2-Amino-3,4-dichlorobenzaldehyde and a methylene-containing compound | This compound | nih.gov |

Synthesis of Aminated this compound Derivatives

Nucleophilic Aromatic Substitution with Amines

The introduction of amino groups onto the this compound scaffold is most commonly achieved through nucleophilic aromatic substitution (SNAг). In this reaction, an amine acts as a nucleophile, displacing one of the chlorine atoms on the quinoline ring. The reactivity of the chlorine atoms towards substitution is influenced by their position on the quinoline ring and the reaction conditions.

While specific studies on the amination of this compound are not abundant in the provided search results, the principles of SNAг on dihaloquinolines can be inferred from studies on related compounds like 4,7-dichloroquinoline (B193633). The chlorine atom at the 4-position of the quinoline ring is generally more activated towards nucleophilic substitution than the chlorine at the 7-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the attack at the 4-position.

Studies on 4,7-dichloroquinoline have shown that a variety of amines, including primary and secondary aliphatic and aromatic amines, can be used to displace the 4-chloro group under various conditions, often in the presence of a base and a suitable solvent like ethanol (B145695) or DMF. tandfonline.combeilstein-journals.orgmdpi.comsemanticscholar.orgfuture-science.com For example, the reaction of 4,7-dichloroquinoline with amines can be carried out under reflux in ethanol, sometimes with the aid of an acid catalyst or under ultrasound irradiation to improve reaction rates and yields. tandfonline.comsemanticscholar.org

In the case of this compound, it is expected that the chlorine at the 8-position might be more sterically hindered than the one at the 7-position, potentially influencing the regioselectivity of the substitution. Furthermore, the electronic effects of the two chlorine atoms would also play a role in the activation of the ring towards nucleophilic attack.

A study on the regioselective substitution of 6,7-dichloroquinoline-5,8-dione (B1222834) with 2-aminopyridine (B139424) derivatives resulted in an unexpected nucleophilic substitution at the C7 position. nih.gov This suggests that the reactivity of dichlorinated quinolines can be complex and may not always follow predictable patterns.

| Dichloroquinoline Substrate (Analogous) | Amine Nucleophile | Reaction Conditions | Product | Reference |

| 4,7-Dichloroquinoline | o-Phenylenediamine | Ethanol, Reflux (Ultrasonic bath) | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | tandfonline.comsemanticscholar.org |

| 4,7-Dichloroquinoline | Thiosemicarbazide | Ethanol, Reflux (Ultrasonic bath) | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | tandfonline.com |

| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | Ethanol, Reflux (Ultrasonic bath) | 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | tandfonline.com |

| 4,7-Dichloroquinoline | Sulfonamides | Ethanol, Reflux, DBSA catalyst | Sulfonamide-tethered quinolines | future-science.com |

| 4,7-Dichloroquinoline | Morpholine (B109124) | DMF, K2CO3, 120 °C | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | mdpi.com |

Click Chemistry Approaches for Derivatization

Click chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of quinoline structures. This method allows for the efficient and regioselective formation of 1,2,3-triazole rings, linking the quinoline core to various molecular fragments.

One approach involves the synthesis of quinolinotriazole hybrids starting from 4,7-dichloroquinoline. scielo.br In a typical sequence, the 4-chloro position is displaced with an amino alcohol, such as ethanolamine (B43304) or 3-amino-1-propanol. The resulting hydroxyl group is then converted to a bromine, which is subsequently substituted with an azide (B81097) to form a key azide intermediate. scielo.br This quinoline azide can then be reacted with a variety of terminal alkynes via the CuAAC reaction to produce a library of 1,2,3-triazole-linked 7-chloroquinoline (B30040) derivatives. scielo.br The reaction is typically carried out in the presence of a copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, in a solvent system such as t-BuOH and water. future-science.com

Ultrasound irradiation has also been employed to promote the synthesis of 7-chloroquinoline derivatives, sometimes in conjunction with click-like reactions. For instance, the reaction of 4,7-dichloroquinoline with various amines, thiosemicarbazide, and 3-amino-1,2,4-triazole can be accelerated in an ultrasonic bath, leading to the formation of substituted 7-chloroquinolines in good yields and shorter reaction times compared to conventional heating methods. tandfonline.comsemanticscholar.org

The versatility of the click chemistry approach is demonstrated by the wide range of alkynes that can be employed, leading to diverse functionalities being attached to the quinoline core. This modularity is highly advantageous for creating libraries of compounds for biological screening. scielo.br

Table 1: Examples of 7-Chloroquinoline Derivatives Synthesized via Click Chemistry

| Starting Quinoline | Reactant | Reaction Type | Key Features |

|---|---|---|---|

| 4-Azido-7-chloroquinoline derivative | Terminal Alkynes | CuAAC | Formation of 1,2,3-triazole linkage. scielo.brfuture-science.com |

| 4,7-Dichloroquinoline | Amines, Thiosemicarbazide | Nucleophilic Substitution (Ultrasound-assisted) | Rapid synthesis of various 4-substituted 7-chloroquinolines. tandfonline.comsemanticscholar.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has been increasingly utilized for the synthesis of quinoline derivatives due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner products compared to conventional heating methods. nih.govnih.gov

One notable application of microwave irradiation is in the one-pot synthesis of 2,4-dichloroquinolines from anilines. asianpubs.org This method involves the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride (POCl₃) under microwave irradiation. The reaction proceeds rapidly, often within seconds, to afford the desired 2,4-dichloroquinoline (B42001) derivatives. asianpubs.org This protocol offers a significant advantage over traditional methods which often require longer reaction times and may produce more by-products. asianpubs.org

Microwave heating has also been successfully applied to the synthesis of pharmacologically active 4-phenoxyquinolines through the SNAr reaction of 4,7-dichloroquinoline with various phenols. researchgate.net The use of ionic liquids like [bmim][PF₆] as a green solvent in combination with microwave irradiation can further enhance the efficiency and environmental friendliness of the synthesis. researchgate.net

Furthermore, microwave-assisted techniques have been employed for various other transformations in quinoline chemistry, including heterocyclic ring formation and condensation reactions. nih.gov For example, the synthesis of quinoline-fused 1,4-benzodiazepines has been efficiently carried out using a microwave reactor, resulting in excellent yields in a short amount of time. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Dichloroquinoline Derivative

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours | Minutes/Seconds asianpubs.org |

| Yield | Often lower | Generally higher nih.gov |

| Energy Consumption | Higher | Lower |

Synthesis of Carboxylated and Other Substituted this compound Derivatives

The introduction of a carboxyl group onto the this compound scaffold is of interest for developing herbicides and other biologically active molecules. nih.gov A common precursor for these compounds is 3,7-dichloroquinoline-8-carboxylic acid, also known as quinclorac. nih.gov

One synthetic route to a carboxylated derivative involves the oxidation of a methyl group at the C-8 position. For instance, 7-chloro-8-methylquinoline (B132762) can be oxidized using oxygen as the oxidant in the presence of a catalyst system, such as an N-hydroxyphthalimide compound and azobisisobutyronitrile, to yield 7-chloro-8-quinolinecarboxylic acid. google.com This method is advantageous as it avoids the generation of large amounts of acidic and aqueous waste. google.com

The resulting carboxylic acid can be further derivatized, for example, through esterification. The reaction of 3,7-dichloroquinoline-8-carboxylic acid with triethyl phosphite (B83602) under reflux conditions yields the corresponding ethyl ester, ethyl 3,7-dichloroquinoline-8-carboxylate. nih.gov

Other substitution patterns on the this compound ring can be achieved through various synthetic transformations. For example, starting from 4,7-dichloroquinoline, a three-step sequence involving N-oxidation, a C2-amide formation reaction, and a C4 SNAr reaction with morpholine can be used to synthesize N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com

Generation of Mixed Lithium-Magnesium and Lithium-Zinc Intermediates for Functionalization

The use of organometallic intermediates provides a powerful strategy for the regioselective functionalization of the quinoline ring. Mixed lithium-magnesium and lithium-zinc reagents have proven to be particularly effective for the synthesis of a library of functionalized 7-chloroquinolines under mild conditions. durham.ac.uknih.gov

This methodology involves the deprotonation of a 7-chloroquinoline derivative using a strong base, such as a lithium amide, in the presence of a magnesium or zinc salt. The resulting mixed metal intermediate is then quenched with an electrophile to introduce a new functional group at a specific position on the quinoline ring. durham.ac.uk

For example, the magnesiation of 7-chloroquinolines can be achieved, followed by reaction with various electrophiles like aldehydes. researchgate.net This approach has been successfully employed for functionalization at both the C4 and C8 positions of the 7-chloroquinoline core. researchgate.net

The use of mixed lithium-zinc reagents has also enabled the synthesis of halogenated and arylated derivatives. durham.ac.uk The choice of the metal and the reaction conditions can influence the regioselectivity of the metalation, allowing for controlled functionalization at different sites of the quinoline nucleus. durham.ac.uk This strategy has been applied in both batch and continuous flow conditions, demonstrating its scalability and versatility. durham.ac.uk

Table 3: Functionalization of 7-Chloroquinolines using Organometallic Intermediates

| Organometallic Reagent | Position of Functionalization | Introduced Functional Group | Reference |

|---|---|---|---|

| Mixed Lithium-Magnesium | C4, C8 | Carbinol (from aldehydes) | durham.ac.ukresearchgate.net |

| Mixed Lithium-Zinc | - | Halogens, Aryl groups | durham.ac.uk |

Chemical Reactivity and Transformation Pathways of 7,8 Dichloroquinoline Systems

Nucleophilic Aromatic Substitution Reactions at Diverse Positions

The reactivity of the quinoline (B57606) nucleus to nucleophilic aromatic substitution (SNAr) is significantly influenced by the positions of the chloro substituents. In the case of 7,8-dichloroquinoline, the chlorine atoms are situated on the benzene (B151609) ring portion of the molecule. Generally, nucleophilic aromatic substitution on chloroquinolines is facilitated by the presence of the nitrogen atom in the pyridine (B92270) ring, which activates the ring towards nucleophilic attack, particularly at positions 2 and 4.

However, specific literature detailing the nucleophilic aromatic substitution reactions at the C-7 and C-8 positions of this compound is limited. The electronic effects of the two adjacent chloro groups and the quinoline nitrogen would influence the relative reactivity of these positions. In related dichloroquinoline systems, the position of substitution is dictated by the stability of the Meisenheimer complex intermediate. For instance, in 4,7-dichloroquinoline (B193633), nucleophilic substitution preferentially occurs at the C-4 position. tandfonline.comtandfonline.comnih.gov Extrapolation of these findings to this compound would require specific experimental validation, which is not extensively available in the reviewed literature.

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound system are critical transformation pathways that can lead to novel derivatives.

Oxidation:

The oxidation of quinoline derivatives can occur at the nitrogen atom to form an N-oxide or on the carbocyclic ring, depending on the oxidant and reaction conditions. For instance, the oxidation of 3,7-dichloro-8-(chloromethyl)quinolone to quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) has been reported using oxygen in the presence of a catalyst. researchgate.net While this pertains to a related derivative, it highlights the potential for oxidation at a substituent on the benzene ring of a dichloroquinoline. Specific studies on the direct oxidation of the this compound ring itself are not prominently detailed in the available literature.

Reduction:

The reduction of the quinoline ring system can be achieved through various methods, including catalytic hydrogenation. This process can lead to the formation of dihydro- and tetrahydroquinoline derivatives. The specific conditions of the reduction would determine the extent and regioselectivity of the hydrogenation. However, detailed studies focusing specifically on the reduction pathways of this compound are not extensively covered in the reviewed scientific literature.

Formation of Hybrid Molecules with Other Bioactive Moieties

A significant area of research in quinoline chemistry involves the synthesis of hybrid molecules, where the quinoline scaffold is combined with other pharmacophores to create new therapeutic agents. mdpi.comnih.gov

One notable example involving the this compound moiety is the regioselective synthesis of 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones. researchgate.net This synthesis is achieved through the reaction of 4-hydroxy-2(1H)-quinolinones with 3,4,5,6-tetrachloro-1,2-benzoquinone. The reaction proceeds to form a complex heterocyclic system that incorporates the 7,8-dichlorinated pattern on the quinoline part of the final molecule. researchgate.net This demonstrates a pathway to complex, multi-ring structures containing the this compound core.

The following table summarizes the synthesis of these hybrid molecules:

| Starting Material | Reagent | Product | Yield | Reference |

| 4-hydroxy-2(1H)-quinolinones | 3,4,5,6-tetrachloro-1,2-benzoquinone | 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones | Good | researchgate.net |

Derivatization through Esterification and Other Functional Group Transformations

The derivatization of quinoline compounds through transformations of functional groups is a common strategy to modify their properties.

One specific example of derivatization involving a this compound precursor is the esterification of 3,7-dichloroquinoline-8-carboxylic acid. The reaction with triethyl phosphite (B83602) leads to the formation of ethyl 3,7-dichloroquinoline-8-carboxylate. While this example features a chlorine at the 7-position alongside another at the 3-position, it demonstrates the feasibility of esterification of a carboxylic acid group at the C-8 position of a dichloroquinoline ring.

Detailed research findings on other functional group transformations specifically for this compound are not widely available in the current body of scientific literature. The reactivity would be expected to follow general principles of organic chemistry, but specific substrate-dependent effects would need to be determined experimentally.

Structural Elucidation Methods for 7,8 Dichloroquinoline Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For a 7,8-dichloroquinoline derivative, the aromatic protons on the quinoline (B57606) core appear in the downfield region of the spectrum (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The precise chemical shift of each proton is influenced by the electron-withdrawing chlorine atoms and any other substituents on the ring. Spin-spin coupling between adjacent protons provides valuable information about their connectivity.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the attached atoms and their position within the heterocyclic system. tsijournals.com Carbons bonded to chlorine atoms (C-7 and C-8) will show characteristic shifts.

2D NMR techniques , such as COSY, HSQC, and HMBC, are crucial for assembling the complete molecular structure. mdpi.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the proton-proton connectivity within the quinoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule.

Table 1: Representative NMR Data for a Hypothetical this compound Derivative This table presents expected chemical shift ranges based on known data for similar quinoline structures.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 2 | ~8.8 - 9.0 | ~150 - 152 | C-3, C-4, C-8a |

| 3 | ~7.4 - 7.6 | ~122 - 124 | C-2, C-4, C-4a |

| 4 | ~8.0 - 8.2 | ~148 - 150 | C-2, C-3, C-5, C-8a |

| 5 | ~7.8 - 8.0 | ~128 - 130 | C-4, C-6, C-7, C-8a |

| 6 | ~7.6 - 7.8 | ~127 - 129 | C-5, C-7, C-8 |

| 7 | - | ~135 - 137 | - |

| 8 | - | ~130 - 132 | - |

| 4a | - | ~125 - 127 | - |

| 8a | - | ~146 - 148 | - |

Mass Spectrometry Techniques (MS, HRMS, MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental formula of a compound. nih.gov

Standard Mass Spectrometry (MS) provides the molecular weight of the this compound derivative. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a key signature for identifying chlorinated compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. reading.ac.uk By distinguishing between compounds with very similar nominal masses, HRMS can confirm the exact number of carbon, hydrogen, nitrogen, and chlorine atoms, providing strong evidence for the proposed structure. durham.ac.ukresearcher.life

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. longdom.org It is particularly useful for confirming the molecular weight of derivatives that might be unstable under other ionization methods. frontiersin.org When coupled with a high-resolution analyzer (MALDI-TOF HRMS), it provides both accurate mass determination and structural information through the analysis of fragmentation patterns. longdom.orgnih.gov

Table 2: Expected Mass Spectrometry Data for this compound (C₉H₅Cl₂N)

| Ion/Fragment | Formula | Calculated m/z (HRMS) | Significance |

|---|---|---|---|

| [M]⁺ (with ²³⁵Cl) | C₉H₅³⁵Cl₂N | 196.9850 | Molecular Ion (most abundant) |

| [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | C₉H₅³⁵Cl³⁷ClN | 198.9821 | Isotope Peak |

| [M+4]⁺ (with ²³⁷Cl) | C₉H₅³⁷Cl₂N | 200.9791 | Isotope Peak |

| [M-Cl]⁺ | C₉H₅ClN | 162.0160 | Loss of a chlorine atom |

| [M-HCl]⁺ | C₉H₄ClN | 161.0081 | Loss of HCl |

Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.govmdpi.com For this compound derivatives, the FTIR spectrum provides characteristic signals that confirm the presence of the quinoline core and its substituents.

Key absorption bands for this compound include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹. vscht.cz

C=C and C=N stretching: Multiple sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings. pressbooks.pub

C-Cl stretching: Typically observed in the fingerprint region, from 800-600 cm⁻¹, providing evidence for the chloro-substituents.

C-H bending (out-of-plane): Bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern on the aromatic rings. vscht.cz

While FTIR is often insufficient for complete structure determination on its own, it is a rapid and simple method to confirm the presence of key structural motifs and is often used in conjunction with NMR and MS. mdpi.commdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong |

| C=N Ring Stretch | 1580 - 1500 | Medium to Strong |

| C-H Bending | 900 - 675 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

X-ray Diffraction Analysis of Crystalline Derivatives

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information. mkuniversity.ac.in This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. According to Bragg's Law, the pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. tcd.ie

X-ray diffraction analysis yields a precise three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsional angles. uni-siegen.de It can unambiguously confirm the connectivity of atoms and the substitution pattern, resolving any ambiguities that may remain after analysis by other spectroscopic methods. researcher.life This technique is considered the "gold standard" for structural elucidation, offering an unparalleled level of detail about the molecular architecture and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. mdpi.com

Table 4: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₉H₅Cl₂N |

| Formula Weight | 198.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 9.30 |

| β (°) | 105.5 |

| Volume (ų) | 928.0 |

| Z (molecules/unit cell) | 4 |

Advanced Computational and Theoretical Investigations

Quantum Chemical Property Calculations (DFT)

Specific quantum chemical property calculations for 7,8-dichloroquinoline using Density Functional Theory (DFT) are not extensively detailed in publicly available literature. However, DFT calculations have been employed for structurally related compounds, such as 7,8-dimethoxyquinolin-4-amine, to elucidate their electronic and structural properties . This methodology is fundamental in predicting molecular geometry, electronic distribution, and orbital energies (such as HOMO and LUMO), which are crucial for understanding the compound's reactivity and potential interactions. For derivatives like 4-bromo-7,8-dichloroquinoline (B1519187), quantum mechanics calculations have been utilized to determine the electrostatic potential (ESP), which is then used to derive charges for classical mechanics simulations soton.ac.uk.

Molecular Electrostatic Potential Mapping

Detailed molecular electrostatic potential (MEP) maps specifically for this compound are not readily found in the current body of scientific literature. MEP analysis is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites, and predicting intermolecular interaction patterns. For a derivative, 4-bromo-7,8-dichloroquinoline, quantum mechanics calculations of the electrostatic potential have been performed as a preliminary step for developing force field parameters for molecular dynamics simulations soton.ac.uk. This indicates the utility of such maps in understanding how molecules with the this compound scaffold might interact with biological receptors.

Molecular Docking Simulations with Biological Targets

Molecular docking studies have been instrumental in identifying potential biological targets for derivatives of this compound and predicting their binding modes. These computational simulations provide insights into the interactions between a ligand and a target protein at the atomic level.

Research has shown that the 7,8-dichloro substitution on the quinoline (B57606) ring can enhance biological activity smolecule.com. Derivatives of this compound have been investigated for their potential as:

Antimalarial Agents: The quinoline core is a well-known scaffold for antimalarial drugs. Docking studies of quinoline derivatives often target proteins involved in the malaria parasite's lifecycle smolecule.com.

Reactivators of Acetylcholinesterase (AChE): Hybrid compounds containing a 4-bromo-7,8-dichloroquinoline moiety have been docked into human acetylcholinesterase (hAChE), an enzyme critical for nerve impulse transmission. These studies aim to develop reactivators for AChE inhibited by organophosphorus nerve agents soton.ac.uk.

cGAS Antagonists: A patent has disclosed quinoline-based compounds, including those with a 7,8-dichloro substitution, as antagonists of cyclic GMP-AMP synthase (cGAS). The cGAS-STING pathway is involved in innate immune responses, and its modulation is a therapeutic strategy for autoimmune diseases google.com.

Table 1: Potential Biological Targets for this compound Derivatives Identified Through Molecular Docking

| Biological Target | Therapeutic Area | Reference |

| Proteins in Plasmodium falciparum | Malaria | smolecule.com |

| Human Acetylcholinesterase (hAChE) | Nerve Agent Poisoning | soton.ac.uk |

| Cyclic GMP-AMP Synthase (cGAS) | Autoimmune Diseases | google.com |

Ligand Binding Affinity Studies

The binding affinity of a ligand to its biological target is a critical determinant of its therapeutic efficacy. Studies on this compound derivatives suggest that the dichloro substitution pattern significantly influences their binding properties.

The presence of chlorine atoms at the 7 and 8 positions has been shown to enhance bioactivity, which is directly correlated with an increased affinity for targets such as β-hematin in the context of malaria smolecule.com. This enhancement is attributed to several factors:

Electronic Modulation: The electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the quinoline ring system, influencing its interaction with target molecules smolecule.com.

Molecular dynamics simulations on related compounds have indicated that such substitutions can lead to a 2- to 5-fold improvement in binding affinity through cooperative binding effects smolecule.com.

In Silico ADMET Analysis

A comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is not available in the reviewed scientific literature. ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.

Biological Activities and Mechanistic Insights of 7,8 Dichloroquinoline and Its Derivatives

Antimalarial Efficacy and Mode of Action

The quinoline (B57606) scaffold is a cornerstone in the development of antimalarial agents, with chloroquine being a historically significant example. However, the emergence of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has necessitated the development of new and effective quinoline-based compounds. Derivatives of dichloroquinoline have shown considerable promise in this area, exhibiting potent activity against the parasite through various mechanisms of action.

Inhibition of Plasmodium falciparum Growth

Numerous studies have demonstrated the efficacy of 7,8-dichloroquinoline derivatives and related compounds in inhibiting the in vitro growth of P. falciparum. For instance, synthesized 4,7-dichloroquinoline (B193633) exhibited significant growth inhibition against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, with IC₅₀ values of 6.7 nM and 8.5 nM, respectively nih.govresearchgate.net. Other research has identified novel 7-chloroquinoline (B30040) derivatives with substantial inhibitory effects against the NF54 strain of P. falciparum mesamalaria.org. Specifically, derivatives from the 7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM) classes showed IC₅₀ values as low as 1.29 µM and 1.42 µM mesamalaria.org.

Further modifications to the 7-chloroquinoline structure have yielded compounds with potent antimalarial activity. A series of 7-chloroquinoline-tethered sulfonamides and their mesamalaria.orgfuture-science.comnih.gov-triazole hybrids demonstrated significant activity against the 3D7 strain of P. falciparum, with IC₅₀ values ranging from 1.49 to 13.49 μM future-science.com. Similarly, a series of N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives were developed, with the most active compound showing an IC₅₀ of 0.083 µM, which is three times more potent than chloroquine nih.gov.

| Compound/Derivative Class | P. falciparum Strain(s) | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline | CQ-sensitive (3D7) | 6.7 nM | nih.govresearchgate.net |

| 4,7-Dichloroquinoline | CQ-resistant (INDO) | 8.5 nM | nih.govresearchgate.net |

| CQPA-26 | NF54 | 1.29 µM | mesamalaria.org |

| CQPPM-9 | NF54 | 1.42 µM | mesamalaria.org |

| 7-Chloroquinoline-Triazole Hybrids (e.g., 12d, 13a, 13c) | 3D7 | 1.49–13.49 μM | future-science.com |

Interference with Heme Detoxification Pathways

The primary mode of action for many quinoline-based antimalarials is the disruption of the parasite's heme detoxification process. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme researchgate.netresearchgate.net. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin, a process also known as β-hematin formation researchgate.netresearchgate.netnih.gov.

Dichloroquinoline derivatives, much like chloroquine, interfere with this critical detoxification pathway researchgate.net. These compounds are believed to accumulate in the parasite's acidic food vacuole, the site of both hemoglobin digestion and hemozoin formation researchgate.net. Once protonated, they can bind to ferriprotoporphyrin IX (heme), preventing its incorporation into the growing hemozoin crystal nih.gov. This inhibition leads to an accumulation of toxic free heme, which damages parasite membranes and inhibits enzymatic activity, ultimately causing parasite death researchgate.net. Studies have shown that chloroquine has a high affinity for heme and can disrupt the formation of the heme-protein complexes necessary for detoxification nih.gov. The ability of novel 2-mercapto-4-methyl-5-thiazoleacetic acid derivatives of 4,7-dichloroquinoline to inhibit β-hematin formation in vitro further supports this mechanism of action researchgate.net.

Activity against Chloroquine-Sensitive and Resistant Strains

A significant advantage of newly synthesized dichloroquinoline derivatives is their ability to overcome chloroquine resistance. Chloroquine resistance is primarily associated with mutations in the parasite's digestive vacuole membrane protein, PfCRT, which facilitates the efflux of the drug from its site of action nih.gov.

Several studies have confirmed the efficacy of new derivatives against CQR strains. For example, 4,7-dichloroquinoline demonstrated potent activity against both CQS (3D7) and CQR (INDO) strains of P. falciparum nih.gov. Similarly, a class of hybrid molecules termed 'reversed chloroquines' (RCQs), which link a 7-chloroquinoline core to a resistance-reversing agent, were effective at low nanomolar concentrations against both CQS (D6) and CQR (Dd2) strains nih.gov. Another study on acetylenic chloroquine analogues also reported activity against CQR strains escholarship.org. This suggests that modifications to the quinoline structure can create compounds that are either less susceptible to the resistance mechanisms or possess additional modes of action that are effective even in resistant parasites nih.govnih.gov.

Anticancer Potential and Cytotoxicity Profiles

Beyond their antimalarial properties, quinoline derivatives have garnered significant attention for their potential as anticancer agents. The established antimalarial drugs chloroquine and hydroxychloroquine have been investigated in clinical trials for their antineoplastic effects, which are attributed to mechanisms such as apoptosis induction and autophagy inhibition researchgate.netmdpi.commdpi.com.

Evaluation Against Various Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a wide array of human cancer cell lines. In one study, newly synthesized 7-chloroquinoline derivatives showed antitumor activity against MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines tandfonline.comtandfonline.com. Specifically, compounds designated as (3) and (9) were highly active against all tested cell lines, with a particular selectivity towards MCF-7 cells, exhibiting IC₅₀ values of 14.68 µM and 7.54 µM, respectively tandfonline.com. Another series of Morita-Baylis-Hillman adducts hybridized with 7-chloroquinoline showed potent cytotoxic activity against MCF-7, HCT-116, and NCI-H292 (mucoepidermoid pulmonary carcinoma) cell lines, with some adducts having an IC₅₀ as low as 4.60 µmol L⁻¹ researchgate.net.

Furthermore, 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrated strong cytotoxic activity against several leukemia and lymphoma cell lines (CCRF-CEM, Hut78, THP-1, Raji) as well as carcinoma cell lines (CaCo-2, MCF-7), with GI₅₀ values ranging from 0.4 to 8 µM mdpi.com. Extensive studies on various quinoline and quinolone derivatives have confirmed their promising anticancer potential against MCF-7, K-562 (bone marrow cancer), and HeLa cells, while showing selectivity against cancerous cells over normal cell lines nih.gov.

| Compound/Derivative Class | Cancer Cell Line | Reported IC₅₀/GI₅₀ Value | Reference |

|---|---|---|---|

| 7-Chloroquinoline Derivative (9) | MCF-7 (Breast) | 7.54 µM | tandfonline.comsemanticscholar.org |

| 7-Chloroquinoline Derivative (9) | HCT-116 (Colon) | 21.41 µM | tandfonline.comtandfonline.comsemanticscholar.org |

| 7-Chloroquinoline Derivative (9) | HeLa (Cervical) | 21.41 µM | tandfonline.com |

| Morita-Baylis-Hillman Adducts | MCF-7, HCT-116, HL-60, NCI-H292 | 4.60 µmol L⁻¹ | researchgate.net |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids (5d, 8d, 12d) | CCRF-CEM, Hut78, THP-1, Raji, CaCo-2, MCF-7 | 0.4 - 8 µM | mdpi.com |

Influence on DNA Replication and Cell Signaling Pathways

The anticancer activity of this compound derivatives is linked to their ability to interfere with fundamental cellular processes such as DNA replication and cell signaling. Some derivatives are thought to exert their cytotoxic effects by binding with cellular macromolecules like proteins and DNA, which can trigger a DNA-damage response in tumor cells tandfonline.comsemanticscholar.org. Investigations into 7-chloro-(4-thioalkylquinoline) derivatives revealed that they induce apoptosis and cause DNA/RNA damage mdpi.com. These compounds were found to cause a significant accumulation of leukemia cells (CCRF-CEM) in the G2/M phase of the cell cycle, which is indicative of DNA damage or replication stress mdpi.com.

Furthermore, these derivatives can induce apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells. Studies have shown that certain 7-chloroquinoline hybrids can disrupt the mitochondrial membrane potential, a critical step in the apoptotic pathway mdpi.com. The ability of quinoline compounds to induce cell apoptosis has been observed in the S phase of the cell cycle, potentially through DNA intercalation nih.gov. These findings highlight that the anticancer potential of dichloroquinoline derivatives stems from their capacity to disrupt the cell cycle, induce DNA damage, and trigger apoptotic cell death.

In Vitro Toxicological Assessment in Host Cells

The toxicological profile of quinoline derivatives is a critical aspect of their development as therapeutic agents. In vitro studies provide initial insights into the potential cytotoxicity of these compounds in host cells. Research on 4,7-dichloroquinoline, a related compound, has indicated that it exhibits insignificant toxicity on host systems at concentrations up to 100 µM/mL researchgate.netresearchgate.net. This suggests a favorable safety profile for certain dichloroquinoline scaffolds, warranting further investigation into the specific cytotoxicity of this compound and its derivatives.

A study investigating the cytotoxic effects of various quinoline derivatives on Vero cells highlighted the importance of the substitution pattern on the quinoline ring in determining toxicity researchgate.net. While specific data for this compound was not presented, the general findings underscore the necessity of individual toxicological assessments for each derivative.

Table 1: In Vitro Cytotoxicity of a Related Dichloroquinoline Compound

| Compound | Cell Line | Concentration | Observed Toxicity |

| 4,7-Dichloroquinoline | Host System | Up to 100 µM/mL | Insignificant toxicity researchgate.net |

Antimicrobial and Antifungal Investigations

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents biointerfaceresearch.comnih.gov. Various derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi nih.gov.

In terms of antibacterial properties, novel 3-quinolinecarboxylic acid derivatives have been synthesized and evaluated, showing potent activity nih.gov. Specifically, derivatives with fluorine at the 6-position and substituted amino groups at the 1- and 7-positions have shown significant antibacterial potency nih.gov. For instance, amifloxacin, a 1-methylamino analogue of pefloxacin, exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Escherichia coli nih.gov. Other studies on 7-chloroquinoline derivatives have reported moderate to good inhibition zones against both Gram-positive and Gram-negative bacteria tandfonline.comsemanticscholar.org. For example, certain 7-chloroquinoline derivatives showed notable activity against Staphylococcus aureus, Bacillus subtilis, Salmonella typhimurium, and Escherichia coli tandfonline.comsemanticscholar.org.

Regarding antifungal activity, derivatives of 8-hydroxyquinoline (B1678124) have been a particular focus. mdpi.com Halogenated 8-quinolinols are known to be active against pathogenic fungi acs.org. Studies on 7-chloroquinolin-4-yl arylhydrazone derivatives revealed that some compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) activities comparable to the first-line drug fluconazole against various Candida and Rhodotorula species researchgate.net. Specifically, a derivative with a 2-fluoro substitution on the benzene (B151609) ring showed the highest activity with an MIC of 25 µg/mL and an MFC of 50 µg/mL researchgate.net. Furthermore, 5,7-dichloro-8-hydroxy-quinoline derivatives have also been reported to possess antibacterial and antifungal activity nih.gov.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism | Activity Measurement | Result |

| Amifloxacin (a 3-quinolinecarboxylic acid derivative) | Escherichia coli Vogel | In vitro MIC | 0.25 µg/mL nih.gov |

| 7-Chloroquinoline derivatives | Staphylococcus aureus, Bacillus subtilis, Salmonella typhimurium, Escherichia coli | Inhibition Zone | Moderate to good tandfonline.comsemanticscholar.org |

| 7-Chloro-4-(2-fluorophenylhydrazono)quinoline | Candida and Rhodotorula species | MIC | 25 µg/mL researchgate.net |

| 7-Chloro-4-(2-fluorophenylhydrazono)quinoline | Candida and Rhodotorula species | MFC | 50 µg/mL researchgate.net |

Antiviral Activity Research

The antiviral potential of quinoline derivatives has been explored against a range of viruses, with notable activity observed against flaviviruses and coronaviruses.

Several studies have highlighted the promise of quinoline derivatives as inhibitors of the Dengue virus (DENV) semanticscholar.orgnih.govutsa.edunih.govexlibrisgroup.com. Two novel quinoline derivatives demonstrated dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range nih.govutsa.edunih.govexlibrisgroup.com. These compounds were found to impair the accumulation of the viral envelope glycoprotein in infected cells, suggesting a mechanism of action that involves the early stages of infection without direct virucidal activity nih.govutsa.edunih.govexlibrisgroup.com.

Furthermore, a specific quinoline derivative, BT24, was identified as a potent inhibitor of the DENV-2 protease with a half-maximal inhibitory concentration (IC50) of 0.5 µM researchgate.netnih.gov. In silico analysis suggested that BT24 binds to an allosteric site near the active site of the DENV-2 protease researchgate.netnih.gov. Importantly, cell-based assays confirmed that BT24 can inhibit the replication of all four DENV serotypes in Vero cells, positioning it as a potential lead for the development of a pan-DENV inhibitory drug researchgate.netnih.gov.

Table 3: Anti-Dengue Virus Activity of a Quinoline Derivative

| Compound | Target | Measurement | Result |

| BT24 | DENV-2 Protease | IC50 | 0.5 µM researchgate.netnih.gov |

In the context of the COVID-19 pandemic, quinoline analogues have been investigated for their potential antiviral activity against SARS-CoV-2. A series of 10 quinoline analogues, including chloroquine and hydroxychloroquine, were evaluated for their in vitro activity against a panel of coronaviruses, including SARS-CoV-1 and SARS-CoV-2 nih.gov. Chloroquine and hydroxychloroquine were found to be the most potent, with EC50 values in the range of 0.12-12 µM nih.gov. A time-of-addition experiment with HCoV-229E indicated that chloroquine interferes with viral entry at a post-attachment stage nih.gov.

Further studies on new quinoline-based compounds have shown pronounced inhibitory profiles against SARS-CoV-2 in cell culture-based models, with some derivatives exhibiting EC50 values as low as 1.5 ± 1.0 μM, which is more potent than the reference drug chloroquine (EC50 = 3.1 ± 2.7 μM) nih.govscienceopen.com. Docking and simulation studies have suggested that chloroquine and hydroxychloroquine may influence the functionality of the envelope (E) protein, which is crucial for viral maturation, and may also affect the proofreading and capping of viral RNA by interacting with nsp10/nsp14 and nsp10/nsp16 complexes nih.gov. More recently, a novel quinoline-based drug candidate, Jun13296, which acts as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro), has demonstrated potent antiviral and anti-inflammatory effects in vivo news-medical.net.

Table 4: In Vitro Anti-Coronavirus Activity of Quinoline Analogues

| Compound | Virus | Cell Line | EC50 |

| Chloroquine | HCoV-OC43 | HEL | 0.12-12 µM nih.gov |

| Hydroxychloroquine | HCoV-OC43 | HEL | 0.12-12 µM nih.gov |

| Novel Quinoline Compound 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 μM scienceopen.com |

| Chloroquine (Reference) | SARS-CoV-2 | Vero 76 | 3.1 ± 2.7 μM nih.gov |

Enzyme Inhibition Studies

The interaction of quinoline derivatives with various enzymes is a key area of research to understand their mechanisms of action and therapeutic potential.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a role in cellular protection against oxidative stress isciii.es. Certain quinone-based compounds can act as substrates for NQO1, leading to their bioreduction and potential antitumor activity nih.gov.

Fourteen novel amino-quinoline-5,8-dione derivatives were designed and synthesized, demonstrating antiproliferative potency in the low micromolar range in both drug-sensitive and multidrug-resistant cancer cell lines nih.govnih.gov. Among these, compounds 6d and 7d exhibited NQO1-dependent antiproliferative effects with IC50 values between 0.59 and 1.52 µM nih.gov. Mechanistic studies revealed that these compounds act as competitive inhibitors of NQO1 nih.gov. Lineweaver-Burk plots for compound 6d showed that as its concentration increased, the maximal reaction rate (Vmax) remained constant while the Michaelis constant (Km) increased, which is characteristic of competitive inhibition nih.gov. These findings suggest that the quinoline-5,8-dione scaffold can be effectively modified to produce potent and selective NQO1 inhibitors.

Further research on hybrids of 1,4-quinone with quinoline derivatives has shown that these compounds can be substrates for the NQO1 enzyme, and their enzymatic conversion rates depend on the type of substituent on the quinoline moiety mdpi.com. Similarly, new derivatives of 6,7-dichloro-5,8-quinolinedione have also been shown to be good substrates for the NQO1 enzyme mdpi.com.

Table 5: NQO1 Inhibitory Activity of Amino-Quinoline-5,8-Dione Derivatives

| Compound | Cell Line | Antiproliferative IC50 (µM) | NQO1 Inhibition Type |

| 6d | HeLaS3, KB-vin | 0.59 - 1.52 | Competitive nih.gov |

| 7d | HeLaS3, KB-vin | 0.59 - 1.52 | Competitive nih.gov |

Heme Polymerase Inhibition

The antimalarial activity of quinoline-containing drugs is widely attributed to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.gov During its life cycle within human erythrocytes, the parasite digests hemoglobin, releasing large quantities of toxic-free heme (ferriprotoporphyrin IX). researchgate.netnih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, a process facilitated by a heme polymerase enzyme activity. nih.govresearchgate.net

Quinoline derivatives, including chloroquinolines, disrupt this vital detoxification pathway. researchgate.netnih.gov The proposed mechanism suggests that these compounds accumulate in the parasite's acidic food vacuole, where heme polymerization occurs. nih.gov Here, they are thought to bind to heme, forming a complex that caps the growing hemozoin crystal, preventing further polymerization. researchgate.netnih.gov This inhibition leads to the buildup of toxic-free heme within the parasite, which in turn causes oxidative stress, damages membranes, and inhibits other essential enzymes, ultimately leading to parasite death. researchgate.netresearchgate.net

While direct studies on this compound are limited, the well-established mechanism of related 4-aminoquinoline (B48711) and 7-chloroquinoline derivatives provides strong evidence for its potential action. Research on various 7-chloroquinoline derivatives demonstrates significant antimalarial activity against P. falciparum, with many exhibiting IC₅₀ values in the low micromolar range, consistent with the inhibition of heme detoxification. mesamalaria.orgfuture-science.comtandfonline.com For instance, studies on 4,7-dichloroquinoline revealed potent growth inhibition of both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of P. falciparum, with IC₅₀ values of 6.7 nM and 8.5 nM, respectively. nih.govresearchgate.net The efficacy of these related compounds underscores the critical role of the chloroquinoline scaffold in heme polymerase inhibition. nih.gov

| Compound | Strain | IC₅₀ Value | Reference |

|---|---|---|---|

| 4,7-dichloroquinoline | Chloroquine-sensitive (CQ-s) | 6.7 nM | nih.govresearchgate.net |

| 4,7-dichloroquinoline | Chloroquine-resistant (CQ-r) | 8.5 nM | nih.govresearchgate.net |

| CQPA-26 (a 7-chloroquinoline derivative) | NF54 | 1.29 µM | mesamalaria.org |

| CQPPM-9 (a 7-chloroquinoline derivative) | NF54 | 1.42 µM | mesamalaria.org |

| Chloroquine (Control) | Chloroquine-sensitive (CQ-s) | 23 nM | nih.govresearchgate.net |

| Chloroquine (Control) | Chloroquine-resistant (CQ-r) | 27.5 nM | nih.govresearchgate.net |

Insecticidal Properties Against Disease Vectors

Beyond their antiplasmodial effects, certain dichloroquinoline compounds have demonstrated significant insecticidal activity against key disease vectors, offering a dual-pronged approach to malaria and dengue control. Research has primarily focused on the efficacy of these compounds against mosquito species such as Anopheles stephensi, a major malaria vector, and Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. nih.govnih.gov

Studies on 4,7-dichloroquinoline have shown it to be highly toxic to the developmental stages of these mosquitoes. nih.govnih.gov The compound exhibits potent larvicidal and pupicidal properties, with lethal concentrations (LC₅₀) in the low micromolar range. researchgate.net For Anopheles stephensi, the LC₅₀ values ranged from 4.408 µM/mL for first instar larvae to 7.958 µM/mL for pupae. nih.govresearchgate.net Similarly, against the dengue vector Aedes aegypti, the LC₅₀ values were 5.016 µM/mL for first instar larvae and 10.669 µM/mL for pupae. nih.govresearchgate.net The proposed mechanism for this insecticidal action may involve the upregulation of electronegative ions, which enhances the compound's biological activity against the target pests. nih.govresearchgate.net

Further research into derivatives has sought to enhance this activity. The insertion of different chemical moieties at the 4-position of the 7-chloroquinoline structure has been shown to improve larvicidal effects against Ae. aegypti compared to the parent 4,7-dichloroquinoline compound. nih.govacs.org This indicates that the dichloroquinoline scaffold is a promising template for developing new and effective agents for vector control. nih.gov

| Vector Species | Life Stage | LC₅₀ (µM/mL) | LC₉₀ (µM/mL) | Reference |

|---|---|---|---|---|

| Anopheles stephensi (Malaria Vector) | Larva I | 4.408 | 8.145 | nih.gov |

| Larva II | 5.112 | 9.018 | nih.gov | |

| Larva III | 6.329 | 10.551 | nih.gov | |

| Pupa | 7.958 | 12.871 | nih.gov | |

| Aedes aegypti (Dengue Vector) | Larva I | 5.016 | 9.871 | nih.gov |

| Larva II | 6.991 | 12.001 | nih.gov | |

| Larva III | 8.012 | 14.981 | nih.gov | |

| Pupa | 10.669 | 17.992 | nih.gov |

Structure Activity Relationship Sar and Pharmacophore Development

Impact of Substituent Position and Nature on Bioactivity

The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Studies on related quinoline compounds, such as 7-chloroquinolines and 6,7-dichloro-5,8-quinolinediones, provide valuable insights into these relationships.

For instance, in the case of 4-aminoquinolines, the substituent at the 7-position plays a critical role in their antiplasmodial activity. Halogen substituents at this position have been extensively studied, with 7-iodo and 7-bromo analogs demonstrating comparable activity to the corresponding 7-chloro derivatives against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. In contrast, 7-fluoro and 7-trifluoromethyl analogs generally exhibit reduced activity, particularly against resistant strains nih.gov. Furthermore, the presence of a 7-methoxy group often leads to a significant decrease or complete loss of activity nih.gov.

In the context of 5,8-quinolinediones, substitutions at the C2, C6, and C7 positions are determinant for their bioactivity. The introduction of an amine or alkoxyl group at the C6 and/or C7 positions has been shown to increase cytotoxicity against various cancer cell lines mdpi.com. The type of halogen at these positions also modulates antitumor activity, with chloride atoms being associated with higher activity than bromide atoms mdpi.com. At the C2 position of the 6,7-dichloro-5,8-quinolinedione scaffold, the introduction of a methyl group can significantly alter biological activity and may lead to lower toxicity in normal cell lines mdpi.com. Further modifications at the C2 position with formyl, hydroxyl groups, or a chlorine atom have been shown to influence the enzymatic conversion rates by the NQO1 enzyme, with a hydroxyl group at this position exhibiting the highest activity mdpi.com.

The following table summarizes the observed impact of various substituents on the bioactivity of quinoline derivatives based on available research.

| Scaffold | Position | Substituent | Observed Impact on Bioactivity |

| 4-Aminoquinoline (B48711) | 7 | Iodo, Bromo | Maintained high antiplasmodial activity nih.gov |

| 4-Aminoquinoline | 7 | Fluoro, Trifluoromethyl | Reduced antiplasmodial activity nih.gov |

| 4-Aminoquinoline | 7 | Methoxy | Decreased or inactive nih.gov |

| 5,8-Quinolinedione | 6 and/or 7 | Amine, Alkoxyl | Increased cytotoxicity in cancer cells mdpi.com |

| 5,8-Quinolinedione | 6 and/or 7 | Chloride | Higher antitumor activity than Bromide mdpi.com |

| 6,7-Dichloro-5,8-quinolinedione | 2 | Methyl | Altered biological activity, potentially lower toxicity mdpi.com |

| 6,7-Dichloro-5,8-quinolinedione | 2 | Hydroxyl | Highest activity as a substrate for NQO1 enzyme mdpi.com |

Identification of Key Structural Motifs for Enhanced Activity

The identification of key structural motifs is a cornerstone of pharmacophore development and is essential for designing new molecules with enhanced biological activity. In the realm of quinoline-based compounds, several structural features have been recognized as being crucial for their therapeutic effects.

One such motif is the presence of an intermolecular hydrogen-bonding feature in the side chain of 4-aminoquinolines, which has been shown to enhance activity against drug-resistant P. falciparum nih.gov. This highlights the importance of specific interactions between the drug molecule and its biological target.

In the design of mTOR inhibitors, the incorporation of morpholine (B109124) and trifluoromethyl moieties into a tetrahydroquinoline scaffold has been found to significantly enhance selectivity and potency mdpi.com. The strategic placement of a morpholine-like substitution at a specific distance from the tetrahydroquinoline core appears to promote binding to the target enzyme mdpi.com.

Furthermore, the quinoline ring itself is considered a "privileged fragment" in medicinal chemistry due to its rigid, planar structure, which can be readily modified with a wide array of substituents to create a diverse library of compounds with varied biological activities nih.gov. The combination of the 7-chloroquinoline (B30040) moiety with other pharmacophoric units, such as in Morita-Baylis-Hillman adducts, has been shown to improve cytotoxic effects against cancer cell lines researchgate.net.

Key structural motifs associated with enhanced bioactivity in quinoline derivatives are summarized below:

| Structural Motif | Associated Bioactivity | Rationale/Observation |

| Intermolecular hydrogen-bonding motif in side chain | Antiplasmodial (against resistant strains) | Enhances interaction with the biological target nih.gov. |

| Morpholine and trifluoromethyl groups | mTOR inhibition | Improves selectivity and potency mdpi.com. |

| 7-Chloroquinoline core | Cytotoxicity | Acts as a beneficial pharmacophoric unit when combined with other active moieties researchgate.net. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity wikipedia.orgjocpr.com. These models are instrumental in predicting the activity of novel compounds, optimizing lead structures, and gaining insights into the mechanisms of drug action creative-biostructure.com.

QSAR studies on quinoline derivatives have successfully correlated their biological activities with various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties, such as its topology, electronic characteristics, and hydrophobicity nih.gov.

For instance, in studies of 4-amino-7-chloroquinoline derivatives, it has been found that descriptors encoding hydrophobic (dispersive) interactions have a positive influence on the inhibition of botulinum neurotoxin serotype A light chain bg.ac.rs. Conversely, for the antimalarial activity of these compounds against Plasmodium falciparum strains, higher polarity is associated with increased activity bg.ac.rs.

In the case of 5,8-quinolinequinone derivatives, QSAR models have been developed to predict their anti-proliferative and anti-inflammatory activities. These models have shown that biological activity can be dependent on a combination of electronic and thermochemical parameters, including the electrophilic index, heat capacity, ionization potential, LUMO energy, mean polarizability, molecular volume, and entropy researchgate.netdergipark.org.tr. The octanol-water partition coefficient (logP), a measure of lipophilicity, has also been identified as a significant descriptor in these models researchgate.netdergipark.org.tr.

The table below provides examples of molecular descriptors and their correlation with the biological activity of quinoline derivatives.

| Quinoline Derivative Class | Biological Activity | Correlated Molecular Descriptors |

| 4-Amino-7-chloroquinolines | Inhibition of botulinum neurotoxin | Positive correlation with hydrophobic interactions bg.ac.rs |

| 4-Amino-7-chloroquinolines | Antimalarial (against P. falciparum) | Positive correlation with polarity bg.ac.rs |

| 5,8-Quinolinequinones | Anti-proliferative (HL60) | Electrophilic index, heat capacity, ionization potential, LUMO energy, mean polarizability, molecular volume, entropy researchgate.netdergipark.org.tr |

| 5,8-Quinolinequinones | Anti-inflammatory | LUMO energy, molecular hardness, molecular softness, logP, electrophilic index researchgate.net |

Three-dimensional QSAR (3D-QSAR) methods extend the principles of QSAR by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields nih.gov. These approaches provide a more detailed understanding of the steric and electronic requirements for optimal ligand-receptor interactions.

Commonly used 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) mdpi.com. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding capacity are likely to enhance or diminish biological activity.

For example, a 3D-QSAR study on a series of 4-aminoquinoline derivatives was conducted to understand the structural features influencing their beta-hematin inhibitory activity, which is relevant to their antimalarial action ijisrt.com. The resulting models can guide the rational design of new inhibitors with improved potency ijisrt.com. Similarly, 3D-QSAR models have been developed for tetrahydroquinoline-derivative inhibitors of the anticancer target LSD1 mdpi.com. The contour maps generated from these CoMFA and CoMSIA models provided insights that led to the design of novel derivatives with potentially enhanced inhibitory activity mdpi.com.

The statistical robustness of 3D-QSAR models is typically assessed using parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred) mdpi.com.

Coordination Chemistry and Material Science Applications

Chelation Behavior with Metal Ions

Scientific literature available through the conducted searches does not provide specific details regarding the chelation behavior of 7,8-dichloroquinoline with various metal ions. While the broader class of quinoline (B57606) derivatives, particularly 8-hydroxyquinolines, are well-documented for their metal-chelating properties, specific studies detailing the formation constants, stoichiometry, and coordination modes of this compound with a range of metal ions were not found. researchgate.netnih.govnih.gov

Potential in Catalysis

No specific studies detailing the potential of this compound-metal complexes in the field of catalysis were found in the provided search results. The catalytic applications of metal complexes are a broad area of research, but specific examples involving this compound are not documented in the available literature.

Luminescent and Magnetic Material Development

The development of luminescent and magnetic materials based on metal complexes of this compound is not described in the available search results. While research into the luminescent and magnetic properties of metal complexes with other quinoline derivatives and related heterocyclic compounds is an active field, specific data for this compound is not present. researchgate.netgcnayanangal.comlibretexts.org

Emerging Research Directions and Future Perspectives

The 7,8-dichloroquinoline scaffold continues to be a fertile ground for medicinal chemistry, with ongoing research focused on enhancing its therapeutic potential through innovative synthetic and design strategies. Future perspectives are centered on creating more potent, selective, and safer drug candidates by leveraging multi-target approaches, sustainable chemistry, and advanced computational methods.

Q & A

Q. What are the primary synthetic routes for 7,8-dichloroquinoline, and how do reaction conditions influence yield?

The compound can be synthesized via the Conrad-Limpach method, starting with 3-chloroaniline and ethyl ethoxymethylenemalonate under mildly acidic conditions to form an imine intermediate. Subsequent cyclization, hydrolysis, and chlorination with phosphoryl chloride (POCl₃) yield the final product . Industrial methods involve hydrolyzing 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and chlorination . Reaction temperature (e.g., 250–270°C for decarboxylation) and solvent selection (e.g., mineral oil for cyclization) critically affect yield and purity.

Q. How can impurities like 4,5-dichloroquinoline be removed during purification?

Recrystallization from hydrocarbon solvents (e.g., hexane) effectively removes 4,5-dichloroquinoline impurities, which are common byproducts in industrial synthesis. This step is essential for ensuring pharmacological-grade purity, as even 1–4% impurities can compromise downstream applications .

Q. What solvents are optimal for solubility studies of this compound?